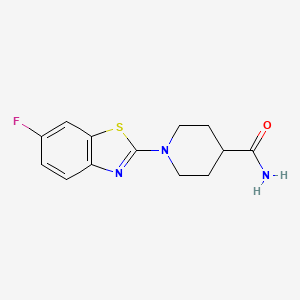![molecular formula C10H11ClN6S B12263723 5-chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B12263723.png)
5-chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 5-chloro-N-[1-(5-méthyl-1,3,4-thiadiazol-2-yl)azétidin-3-yl]pyrimidin-2-amine est un composé organique complexe qui présente un cycle pyrimidine substitué par un groupe chloro et un cycle azétidine. La présence du fragment thiadiazole ajoute à sa diversité chimique, ce qui en fait un composé intéressant dans divers domaines de recherche.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 5-chloro-N-[1-(5-méthyl-1,3,4-thiadiazol-2-yl)azétidin-3-yl]pyrimidin-2-amine implique généralement des réactions organiques en plusieurs étapes.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Cela comprend l'utilisation de catalyseurs avancés, le contrôle de la température et des techniques de purification telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du fragment thiadiazole.
Réduction : Des réactions de réduction peuvent être réalisées sur le cycle azétidine pour modifier ses propriétés chimiques.
Substitution : Le groupe chloro sur le cycle pyrimidine peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) sont souvent utilisés.
Substitution : Des réactions de substitution nucléophile peuvent être réalisées en utilisant des réactifs comme le méthylate de sodium ou le tert-butylate de potassium.
Produits majeurs
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels tels que des groupes alkyles ou aryles.
Applications De Recherche Scientifique
Chimie
En chimie, la 5-chloro-N-[1-(5-méthyl-1,3,4-thiadiazol-2-yl)azétidin-3-yl]pyrimidin-2-amine est utilisée comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouvelles réactions chimiques et voies.
Biologie
Le composé a des applications potentielles en biologie, en particulier dans l'étude des interactions enzymatiques et de la liaison aux protéines. Sa capacité à former des complexes stables avec des molécules biologiques en fait un outil précieux en recherche biochimique.
Médecine
En médecine, ce composé est étudié pour ses propriétés thérapeutiques potentielles. Ses caractéristiques structurelles suggèrent qu'il pourrait avoir une activité contre certaines maladies, bien que des recherches supplémentaires soient nécessaires pour confirmer son efficacité et sa sécurité.
Industrie
Dans le secteur industriel, la 5-chloro-N-[1-(5-méthyl-1,3,4-thiadiazol-2-yl)azétidin-3-yl]pyrimidin-2-amine peut être utilisée dans le développement de nouveaux matériaux et procédés chimiques. Sa polyvalence en fait un composant précieux dans diverses applications industrielles.
Mécanisme d'action
Le mécanisme d'action de la 5-chloro-N-[1-(5-méthyl-1,3,4-thiadiazol-2-yl)azétidin-3-yl]pyrimidin-2-amine implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes et aux récepteurs, en modulant leur activité. Les fragments thiadiazole et azétidine jouent un rôle crucial dans son affinité de liaison et sa spécificité.
Mécanisme D'action
The mechanism of action of 5-chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The thiadiazole and azetidine moieties play a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Composés similaires
5-chloro-N-[1-(5-méthyl-1,3,4-thiadiazol-2-yl)azétidin-3-yl]pyrimidin-2-amine: partage des similitudes avec d'autres dérivés de pyrimidine, tels que :
Unicité
La combinaison unique des fragments chloro, thiadiazole et azétidine dans la 5-chloro-N-[1-(5-méthyl-1,3,4-thiadiazol-2-yl)azétidin-3-yl]pyrimidin-2-amine la distingue des autres composés similaires. Cette diversité structurelle contribue à ses propriétés chimiques et biologiques distinctes, ce qui en fait un composé d'intérêt significatif dans divers domaines de recherche.
Propriétés
Formule moléculaire |
C10H11ClN6S |
|---|---|
Poids moléculaire |
282.75 g/mol |
Nom IUPAC |
5-chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C10H11ClN6S/c1-6-15-16-10(18-6)17-4-8(5-17)14-9-12-2-7(11)3-13-9/h2-3,8H,4-5H2,1H3,(H,12,13,14) |
Clé InChI |
BLVBOCOJKBDZBO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(S1)N2CC(C2)NC3=NC=C(C=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B12263648.png)
![4-{1-[2-(Trifluoromethyl)pyridin-4-yl]piperidine-3-carbonyl}morpholine](/img/structure/B12263651.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-phenylazetidine-1-carboxamide](/img/structure/B12263659.png)
![Methyl 4-({[3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)benzoate](/img/structure/B12263664.png)
![6-Chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B12263671.png)
![3-Methyl-4-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B12263697.png)
![3-Methyl-4-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B12263702.png)
![(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(1,3-benzodioxol-5-yl)methanone](/img/structure/B12263704.png)
![4-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-N-ethylpyrimidin-2-amine](/img/structure/B12263705.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)pyridin-2-amine](/img/structure/B12263715.png)
![1,3,5-trimethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B12263737.png)
![2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine](/img/structure/B12263747.png)
![N-(prop-2-en-1-yl)-4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide](/img/structure/B12263753.png)
